4-Carbamoyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl
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Overview
Description
4-Carbamoyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl is a chemical compound with the molecular formula C8H14N3O3 and a molecular weight of 200.215 g/mol . This compound is known for its stability and unique properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl typically involves the reaction of 2,2,5,5-tetramethyl-3-imidazoline-1-oxyl with carbamoyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Carbamoyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and sodium methoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroxide radicals, while reduction can produce amines .
Scientific Research Applications
4-Carbamoyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Carbamoyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl involves its ability to act as a stable free radical. This property allows it to interact with other radicals and reactive oxygen species, thereby modulating oxidative stress and related pathways . The compound targets molecular pathways involved in redox regulation and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 2,2,5,5-Tetramethyl-3-imidazoline-1-oxyl
- 2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-1-oxyl
- 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl
Uniqueness
4-Carbamoyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl is unique due to its carbamoyl functional group, which enhances its stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring stable free radicals .
Properties
Molecular Formula |
C8H14N3O3 |
---|---|
Molecular Weight |
200.22 g/mol |
InChI |
InChI=1S/C8H14N3O3/c1-7(2)5(6(9)12)10(13)8(3,4)11(7)14/h1-4H3,(H2,9,12) |
InChI Key |
XIOQUQHUNILADV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C(N1[O])(C)C)[O-])C(=O)N)C |
Origin of Product |
United States |
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